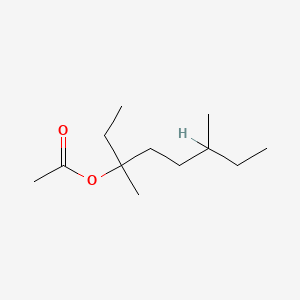

3,6-Dimethyloctan-3-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

60763-42-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

3,6-dimethyloctan-3-yl acetate |

InChI |

InChI=1S/C12H24O2/c1-6-10(3)8-9-12(5,7-2)14-11(4)13/h10H,6-9H2,1-5H3 |

InChI Key |

JFKHPWLOPZASHC-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)(CC)OC(=O)C |

Canonical SMILES |

CCC(C)CCC(C)(CC)OC(=O)C |

Other CAS No. |

60763-42-0 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3,6 Dimethyloctan 3 Yl Acetate

Stereoselective Synthesis of 3,6-Dimethyloctan-3-ol (B92798) Precursors

The key challenge in synthesizing 3,6-dimethyloctan-3-ol lies in controlling the stereochemistry at its two chiral centers (C3 and C6). The arrangement of the methyl groups defines the specific diastereomer and enantiomer, which in turn influences its olfactory properties. Advanced synthetic chemistry offers several powerful approaches to address this challenge.

Chiral Auxiliary-Mediated Approaches to Asymmetric Octanol (B41247) Skeletons

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which the auxiliary is removed. numberanalytics.com This method has been widely applied to create complex molecules with high stereoselectivity. numberanalytics.com

In the context of synthesizing chiral 3,6-dimethyloctan-3-ol, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a carboxylic acid fragment that will become part of the octanol backbone. wikipedia.orgharvard.edu The chiral environment created by the auxiliary then directs the diastereoselective alkylation of the α-carbon. For instance, an acylated oxazolidinone can be selectively alkylated to introduce one of the chiral methyl groups. Subsequent transformations, including another alkylation or a conjugate addition, would build the rest of the carbon skeleton. The final step in this sequence involves the cleavage and recovery of the auxiliary, yielding an enantiomerically enriched precursor that can be converted to the target alcohol. wikipedia.org

Evans' oxazolidinone auxiliaries have proven effective in numerous stereoselective reactions, including alkylations and aldol (B89426) reactions, to set the stereochemistry of multiple stereocenters. wikipedia.org Similarly, pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric alkylations, often providing high diastereoselectivities. harvard.edu The application of these auxiliaries is a well-established route for producing enantiomerically pure carboxylic acids, ketones, and alcohols. harvard.edu

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable removal. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations | Forms crystalline derivatives, high yields for cleavage. harvard.edu |

| Camphorsultam | Diels-Alder reactions, alkylations | Rigid bicyclic structure provides excellent stereocontrol. |

| (R)-BINOL | Asymmetric alkylation of glycine (B1666218) derivatives | Used for synthesizing uncommon α-amino acids. wikipedia.org |

Asymmetric Catalysis in the Construction of the 3,6-Dimethyloctane (B100007) Core

Asymmetric catalysis represents a more modern and atom-economical alternative to stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com For the synthesis of a chiral aliphatic core like 3,6-dimethyloctane, catalytic hydrogenation, hydrosilylation, or C-C bond-forming reactions are particularly relevant.

The construction of the chiral centers in 3,6-dimethyloctan-3-ol could be envisioned through an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ketone, catalyzed by a chiral metal complex (e.g., copper- or rhodium-based). Another powerful strategy is the asymmetric hydrogenation of a suitably functionalized prochiral olefin. For example, a prochiral diene or enone precursor to the 3,6-dimethyloctane skeleton could be hydrogenated using a chiral catalyst, such as a Rh-BINAP complex, to set the stereochemistry of the methyl-bearing carbons with high enantioselectivity. mdpi.com

Recent advances have introduced confined acids as potent catalysts for asymmetric reactions on purely aliphatic hydrocarbons, which have historically been challenging substrates. nih.gov Such catalysts could potentially be applied to stereoselectively rearrange an achiral precursor to form the desired chiral 3,6-dimethyloctane framework. nih.gov The development of bifunctional catalysts that can direct stereoselectivity through specific interactions with the substrate is a key area of research. nih.gov

Table 2: Selected Asymmetric Catalytic Reactions

| Reaction Type | Catalyst System Example | Substrate Type | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh-BINAP | Olefins, Ketones | >95% |

| Asymmetric Alkylation | Cu(II)-BOX complexes | Imines | 96-98% nih.gov |

| Diels-Alder Reaction | Chiral MOFs | Dienes and Dienophiles | up to 75% mdpi.com |

| Wagner-Meerwein Shift | Imidodiphosphorimidate | Alkenyl cycloalkanes | up to 97:3 er nih.gov |

Enzymatic and Biocatalytic Routes to Chiral 3,6-Dimethyloctan-3-ol

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers an environmentally benign and highly selective method for producing chiral molecules. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral 3,6-dimethyloctan-3-ol, several enzymatic strategies are plausible. The kinetic resolution of a racemic mixture of 3,6-dimethyloctan-3-ol using a lipase (B570770) to selectively acylate one enantiomer is a common approach. This would separate the enantiomers, providing access to one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol.

Alternatively, the asymmetric reduction of a ketone precursor, 3,6-dimethyloctan-3-one, using a carbonyl reductase or an alcohol dehydrogenase (ADH) could yield the chiral alcohol with high enantiomeric excess. These enzymes, often derived from yeast or other microorganisms, use cofactors like NADPH to deliver a hydride stereoselectively. Continuous-flow microreactor technology has been combined with enzymatic synthesis to achieve very high space-time yields for the production of chiral compounds. researchgate.net

Esterification and Transesterification Reactions for 3,6-Dimethyloctan-3-yl Acetate Formation

Once the chiral 3,6-dimethyloctan-3-ol precursor is obtained, the final step is its conversion to the target acetate ester. This is typically achieved through esterification with acetic acid or transesterification with an acetate ester.

Development of Novel Catalytic Systems for Acetate Esterification

The classic Fischer esterification involves reacting the alcohol with acetic acid using a strong mineral acid catalyst like sulfuric acid. However, this method suffers from drawbacks such as equipment corrosion, difficult catalyst removal, and the generation of acidic waste. revistadechimie.ro Research has focused on developing more benign and reusable solid acid catalysts.

A variety of solid catalysts have been shown to be effective for esterification reactions. chemra.com These include:

Acidic Ion-Exchange Resins: Materials like Amberlyst have been successfully used to catalyze the synthesis of esters such as isoamyl acetate. tandfonline.com They are easily separated from the reaction mixture and can be recycled. tandfonline.com

Zeolites: These microporous aluminosilicates can be used as shape-selective solid acid catalysts. Natural zeolites have demonstrated higher conversion rates for acetic acid than sulfuric acid under certain conditions. untirta.ac.id

Heteropoly Acids and Solid Superacids: Catalysts like expandable graphite (B72142) loaded with sulfuric acid have shown very high yields (up to 96%) in the synthesis of isoamyl acetate. scispace.com

Benzenesulfonic Acids: Compounds like p-toluenesulfonic acid are effective and less corrosive alternatives to sulfuric acid for the continuous synthesis of acetate esters. revistadechimie.ro

A patent describes the esterification of 3,6-dimethyl-1-octyn-3-ol with acetic anhydride (B1165640), which proceeds with a high yield of 91%. google.com This indicates that acylation with an anhydride is a highly effective method for this type of tertiary alcohol.

Optimized Reaction Conditions and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be optimized according to the principles of green chemistry, which aim to reduce waste, lower energy consumption, and use renewable resources. rsc.orgpatsnap.com

Key green chemistry considerations for this synthesis include:

Catalyst Choice: Using a solid, recyclable catalyst instead of a homogeneous one like sulfuric acid simplifies purification and minimizes waste. revistadechimie.rountirta.ac.id

Solvent and Acyl Source: A notable green approach is the use of a reagent that doubles as a solvent. For example, glycerol (B35011) triacetate has been used as both the acyl donor and the solvent in the transesterification of isoamyl alcohol, simplifying product recovery and catalyst recycling. tandfonline.com

Energy Efficiency: Employing methods like microwave-assisted heating can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Table 3: Comparison of Catalysts for Acetate Esterification

| Catalyst | Reaction Example | Advantages | Disadvantages |

| Sulfuric Acid | n-Propyl acetate synthesis | High activity | Corrosive, waste generation, difficult to separate. revistadechimie.ro |

| Amberlyst 36 (Resin) | Isoamyl acetate synthesis | Recyclable, easy separation. tandfonline.com | May require pre-treatment for optimal activity. tandfonline.com |

| Expandable Graphite | Isoamyl acetate synthesis | High yield (96%), low cost. scispace.com | Based on intercalated sulfuric acid. scispace.com |

| Zinc Hydroxy Acetate | Oleic acid esterification | Heterogeneous, efficient conversion (87%). researchgate.net | Requires elevated temperatures (140 °C). researchgate.net |

Mechanistic Insights into Ester Formation at Tertiary Carbinols

The esterification of tertiary carbinols is mechanistically distinct from that of primary or secondary alcohols. The high steric hindrance makes the direct nucleophilic attack of the alcohol on a protonated carboxylic acid (as in Fischer esterification) or an acyl chloride highly unfavorable. The formation of a stable tertiary carbocation intermediate is often a key feature of successful esterification mechanisms for these substrates.

Several advanced strategies have been developed to facilitate this transformation:

Catalysis with Cation Exchange Resins: One effective method involves the direct esterification of tertiary alcohols with a carboxylic acid using a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst. google.com This heterogeneous catalyst provides a solid support for the acidic sites, which can protonate the alcohol. The mechanism likely proceeds through the formation of a tertiary carbocation from the alcohol, which is then attacked by the carboxylic acid. The non-aqueous system and relatively low temperatures (e.g., 25 °C to 40 °C) help to suppress competing elimination reactions that could lead to alkene byproducts. google.com

Activation of the Carboxylic Acid: An alternative approach focuses on activating the carboxylic acid rather than the alcohol. One such method employs benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated esters are highly reactive acylating agents. In the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or a solid base like calcined hydrotalcite, the tertiary alcohol can effectively attack the activated carbonyl carbon, leading to the desired ester in good yields under mild conditions. researchgate.net

Phosphine-Mediated Reactions: A system utilizing triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride offers another route. royalsocietypublishing.org This system is believed to form a reactive phosphonium (B103445) intermediate. The alcohol, in the presence of a base like triethylamine (B128534) (Et3N), can then attack this intermediate to form the ester. While highly effective for primary and some secondary alcohols, this method is less efficient for sterically hindered tertiary alcohols, which often result in low yields of the corresponding ester. royalsocietypublishing.org

The table below summarizes various catalytic systems and their efficacy in the esterification of sterically hindered tertiary alcohols.

| Catalyst/Reagent System | Alcohol Type | Key Mechanistic Feature | Typical Conditions | Efficacy |

| Sulfonic acid cation exchange resin | Tertiary acyclic alcohol | Formation of tertiary carbocation intermediate | Anhydrous, -20°C to 50°C | High yields for specific substrates google.com |

| EDC/HOBt/DMAP | Tertiary alcohol | In situ formation of highly reactive benzotriazole ester | Basic, mild conditions | Good to excellent yields researchgate.net |

| TPPO/(COCl)₂/Et₃N | Tertiary alcohol | Formation of reactive phosphonium intermediate | Room temperature, N₂ atmosphere | Low yields for tertiary alcohols royalsocietypublishing.org |

Derivatization and Chemical Modification Studies of this compound

The modification of this compound allows for the exploration of structure-activity relationships and the creation of new compounds with potentially different properties. These studies focus on synthesizing analogues and homologues, and on selective chemical transformations of the parent molecule.

Synthesis of Structurally Related Analogues and Homologues of this compound

The synthesis of analogues of this compound involves creating molecules with variations in the carbon skeleton or the position of functional groups. An important structural isomer is 3,7-dimethyloctan-3-yl acetate (tetrahydrolinalyl acetate), which is derived from the hydrogenation of linalyl acetate. sielc.comnih.gov Linalyl acetate itself is an unsaturated analogue, being 3,7-dimethylocta-1,6-dien-3-yl acetate. nih.gov

The synthesis of these analogues often starts from different precursors. For instance, tetrahydrolinalool (B1194170) (3,7-dimethyloctan-3-ol), the precursor alcohol for the isomeric acetate, can be produced by the hydrogenation of linalool. nih.gov The subsequent esterification would follow the principles for tertiary alcohols discussed previously.

Homologues, which differ by one or more methylene (B1212753) (-CH2-) groups, have also been explored. For example, compounds like 3,6-diethyl-3,6-dimethyloctane represent a structural variation on the core dimethyloctane skeleton, although its acetate form is less commonly cited. nih.gov The synthesis of stereoisomers of related structures, such as 2,6-dimethyloctane-1,8-dioic acid, has been accomplished starting from precursors like geraniol (B1671447), demonstrating synthetic pathways to control the stereochemistry of the dimethyloctane framework. researchgate.nettandfonline.com

The table below presents some structural analogues and homologues related to this compound.

| Compound Name | Structural Relationship to this compound | Precursor Alcohol |

| 3,7-Dimethyloctan-3-yl acetate | Isomer (Tetrahydrolinalyl acetate) | 3,7-Dimethyloctan-3-ol nih.gov |

| Linalyl Acetate | Unsaturated Analogue | Linalool (3,7-dimethyl-1,6-octadien-3-ol) nih.gov |

| 8-Hydroxylinalyl acetate | Functionalized Unsaturated Analogue | 8-Hydroxylinalool nih.gov |

| 2,6-Dimethyloctane (B150249) | De-oxygenated and de-acetylated core structure | Geraniol Acetate google.com |

Investigation of Selective Transformations at the Acetate Moiety and Alkyl Chain

Selective transformations of this compound can target either the ester functional group or the saturated alkyl chain.

Transformations at the Acetate Moiety: The acetate group is susceptible to several well-established reactions.

Hydrolysis (Saponification): Base-induced hydrolysis can readily convert the ester back to its parent alcohol, 3,6-dimethyloctan-3-ol. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the ester carbonyl. libretexts.org

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol derived from the acetate group (ethanol) and the parent tertiary alcohol (3,6-dimethyloctan-3-ol). libretexts.org

Grignard Reaction: Reaction with two equivalents of a Grignard reagent (e.g., Phenylmagnesium bromide) can transform the ester. The first equivalent acts as a nucleophile in a substitution reaction to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield a new, more substituted tertiary alcohol after acidic workup. libretexts.org

Transformations at the Alkyl Chain: The saturated alkyl chain of this compound is generally unreactive. Introducing functionality typically requires harsh conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity. Therefore, transformations are more commonly built into the synthetic route from unsaturated precursors. For example, the conversion of geraniol acetate to 2,6-dimethyloctane involves the hydrogenation of the carbon-carbon double bonds in the alkyl chain, a reaction that saturates the backbone. google.com This highlights a common strategy where modifications to the alkyl chain are performed on an unsaturated analogue before or after esterification.

The following table outlines potential selective transformations.

| Target Moiety | Reaction Type | Reagents | Product(s) |

| Acetate | Hydrolysis (Saponification) | NaOH (aq), then H₃O⁺ | 3,6-Dimethyloctan-3-ol + Acetic Acid libretexts.org |

| Acetate | Reduction | 1) LiAlH₄ 2) H₃O⁺ | 3,6-Dimethyloctan-3-ol + Ethanol libretexts.org |

| Acetate | Grignard Reaction | 1) 2 eq. RMgX 2) H₃O⁺ | 3,6-Dimethyloctan-3-ol + R₂C(CH₃)OH libretexts.org |

| Alkyl Chain (on unsaturated analogue) | Hydrogenation | H₂, Pd/C or PtO₂ | Saturation of C=C bonds tandfonline.comgoogle.com |

In Depth Stereochemical Analysis of 3,6 Dimethyloctan 3 Yl Acetate

Enantioselective Synthesis and Chiral Resolution Techniques for 3,6-Dimethyloctan-3-yl Acetate (B1210297) Stereoisomers

Producing single, stereochemically pure isomers of 3,6-dimethyloctan-3-yl acetate necessitates advanced synthetic and separation strategies. These include the direct synthesis of a specific stereoisomer (enantioselective synthesis) or the separation of a racemic or diastereomeric mixture (chiral resolution).

Chromatography is a cornerstone technique for the analytical and preparative separation of the stereoisomers of this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are particularly effective. lcms.cz These methods exploit the differential interactions between the stereoisomers and the chiral environment of the column, leading to different retention times and thus separation.

For compounds with multiple chiral centers, such as the derivatives of 2,6-dimethyloctane (B150249), HPLC analysis has proven effective for discriminating between all four stereoisomers, often after conversion to fluorescent derivatives to enhance detection. tandfonline.comresearchgate.net The separation efficiency depends on the choice of the CSP, the mobile phase composition, temperature, and pressure. lcms.cz

Table 1: Common Chromatographic Parameters for Chiral Separation

| Parameter | Description | Examples |

|---|---|---|

| Technique | The primary chromatographic method used. | Chiral HPLC, Supercritical Fluid Chromatography (SFC) lcms.cz |

| Stationary Phase | The chiral column that enables separation. | Polysaccharide-based CSPs (e.g., Daicel Chiralpak series), Pirkle-type CSPs. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Hexane/Isopropanol mixtures, Supercritical CO₂ with alcohol modifiers (for SFC). beilstein-journals.org |

| Detection | The method used to visualize the separated compounds. | UV-Vis, Photodiode Array (PDA) lcms.cz, Fluorescence (after derivatization) tandfonline.com |

Kinetic resolution is a powerful method for obtaining enantiomerically enriched material from a racemic mixture of the precursor alcohol, 3,6-dimethyloctan-3-ol (B92798). This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzyme-catalyzed kinetic resolution is a widely used and highly efficient approach. researchgate.net

Specifically, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of racemic 3,6-dimethyloctan-3-ol at a much faster rate than the other. researchgate.net Using an acyl donor like vinyl acetate or isopropenyl acetate, the process yields a mixture of one enantiomer of the acetate (e.g., (R)-3,6-dimethyloctan-3-yl acetate) and the unreacted, enantiomerically pure alcohol (e.g., (S)-3,6-dimethyloctan-3-ol). These can then be easily separated by standard chromatography.

Table 2: Example of Lipase-Catalyzed Kinetic Resolution

| Component | Role | Example |

|---|---|---|

| Substrate | Racemic mixture to be resolved. | (R/S)-3,6-dimethyloctan-3-ol |

| Enzyme | Chiral catalyst that differentiates between enantiomers. | Candida antarctica lipase B (CAL-B, Novozym® 435) researchgate.net |

| Acyl Donor | Provides the acetate group for esterification. | Isopropenyl acetate, Vinyl acetate researchgate.net |

| Solvent | Reaction medium. | Toluene, Hexane |

| Products | Separable mixture of enantiomerically enriched compounds. | (R)-3,6-dimethyloctan-3-yl acetate and (S)-3,6-dimethyloctan-3-ol |

Advanced Spectroscopic and Spectrometric Methodologies for Stereochemical Assignment

Once a stereoisomer is isolated, its absolute configuration must be unequivocally determined. Advanced spectroscopic techniques are indispensable for this purpose.

Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules in solution. nih.govrsc.org These techniques measure the differential absorption of left and right circularly polarized light by electronic (ECD) or vibrational (VCD) transitions within the molecule.

The process involves comparing the experimentally measured spectrum of a pure enantiomer with the theoretical spectra predicted for its possible configurations (e.g., (3R,6R) vs. (3S,6S)). These theoretical spectra are generated using quantum chemical calculations, typically with Density Functional Theory (DFT). rsc.orgmdpi.com A definitive match between the experimental spectrum and one of the calculated spectra provides a reliable assignment of the absolute configuration. nih.gov VCD is particularly advantageous as it is applicable to any chiral molecule, regardless of the presence of a UV-Vis chromophore. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), is a classic and effective method for differentiating enantiomers and determining enantiomeric purity. escholarship.org This method involves reacting the enantiomerically enriched precursor alcohol (3,6-dimethyloctan-3-ol) with a highly pure chiral reagent, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric esters.

Because diastereomers have different physical properties, their corresponding nuclei exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. escholarship.org By integrating the signals of the diastereomeric products, the enantiomeric excess (e.e.) of the original alcohol can be accurately calculated. Analysis of the chemical shift differences can also, in many cases, be used to deduce the absolute configuration of the original alcohol.

Table 3: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis

| Agent | Full Name | Nucleus for Analysis |

|---|---|---|

| (R)- or (S)-MTPA-Cl | α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | ¹H, ¹⁹F |

| (R)- or (S)-MPA-Cl | α-Methoxyphenylacetic acid chloride | ¹H |

| (1R)- or (1S)-CSA | Camphorsulfonic acid | ¹H |

Stereochemical Purity Assessment and Quality Control in Research Synthesis

Rigorous quality control is essential in any synthesis targeting a specific stereoisomer of this compound. The primary goal is to quantify the stereochemical purity, expressed as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

The analytical methods described previously form the basis of this quality control. Chiral chromatography (HPLC or SFC) is the gold standard for determining stereochemical purity, offering high resolution and accurate quantification of each stereoisomer in a mixture. tandfonline.comresearchgate.net NMR analysis using chiral derivatizing agents provides a complementary method for verifying enantiomeric excess. escholarship.org Finally, chiroptical spectroscopy (VCD/ECD) serves as the ultimate confirmation of the absolute configuration of the final, purified product, ensuring that the desired stereoisomer has been synthesized and isolated. rsc.org

Mechanistic Investigations of Reactions Involving 3,6 Dimethyloctan 3 Yl Acetate

Elucidation of Reaction Mechanisms in the Formation of 3,6-Dimethyloctan-3-yl Acetate (B1210297)

The formation of 3,6-dimethyloctan-3-yl acetate, a tertiary acetate, is primarily achieved through the esterification of the corresponding tertiary alcohol, 3,6-dimethyloctan-3-ol (B92798). The direct Fischer esterification of tertiary alcohols with acetic acid is often problematic, as it can lead to elimination reactions, yielding alkenes. wikipedia.org A common and more effective method for the synthesis of tertiary acetates like this compound involves the reaction of the tertiary alcohol with acetic anhydride (B1165640). This reaction can be catalyzed by acids or bases, or in some cases, can proceed without a catalyst, especially at elevated temperatures. organic-chemistry.org

The mechanism of acid-catalyzed esterification with acetic anhydride involves the protonation of the anhydride, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking one of the carbonyl carbons of the activated anhydride. This is followed by the elimination of a molecule of acetic acid and deprotonation to yield the final ester product.

Base-catalyzed acetylation, often employing catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP), proceeds through a different mechanism. organic-chemistry.org DMAP acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is then readily attacked by the tertiary alcohol to form the ester, regenerating the DMAP catalyst in the process.

Furthermore, metal-free conditions using hydrogen bonds to promote the transformation of alcohols to esters have been explored. nih.gov This involves the activation of the alcohol's O-H group through the formation of multiple hydrogen bonds, which facilitates the subsequent esterification. nih.gov Another approach involves the use of solid acid catalysts, such as ion-exchange resins, which can facilitate the esterification of alcohols with carboxylic acids. nih.govacs.org

Table 1: Common Catalysts and Reagents in the Formation of Tertiary Acetates

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

| Acetic Anhydride | Acylation | Provides the acetyl group for esterification. |

| Acid Catalysts (e.g., H₂SO₄) | Acid-Catalyzed Acylation | Protonates the acylating agent, increasing its electrophilicity. |

| Base Catalysts (e.g., Pyridine (B92270), DMAP) | Base-Catalyzed Acylation | Acts as a nucleophilic catalyst or base to activate the alcohol or acylating agent. organic-chemistry.org |

| Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Heterogeneous Catalysis | Provides acidic sites for the reaction to occur, facilitating separation. nih.govacs.org |

Mechanistic Pathways of Hydrolysis and Biodegradation of this compound

The biodegradation of this compound is primarily initiated by enzymatic hydrolysis, a reaction catalyzed by esterases and lipases. thieme-connect.de These enzymes facilitate the cleavage of the ester bond, yielding 3,6-dimethyloctan-3-ol and acetic acid. The general mechanism for this hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site.

The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. d-nb.info The intermediate then collapses, releasing the alcohol (3,6-dimethyloctan-3-ol) and forming an acyl-enzyme intermediate. A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (acetic acid) and regenerating the enzyme for another catalytic cycle.

While both esterases and lipases can hydrolyze esters, they exhibit different substrate specificities. Esterases generally prefer to hydrolyze esters with shorter-chain alcohols, while lipases are more effective on esters with longer, more lipophilic alcohol chains. nih.gov The bulky tertiary structure of this compound can present a steric hindrance, potentially affecting the rate of hydrolysis. However, certain lipases and esterases have been identified that can accommodate and hydrolyze esters of tertiary alcohols. d-nb.inforesearchgate.net The activity of these enzymes towards tertiary alcohols is influenced by specific amino acid motifs, such as the GGG(A)X motif, in their active sites. researchgate.net

In addition to enzymatic hydrolysis, this compound can undergo degradation through chemical and photolytic pathways.

Chemical Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid. libretexts.org

Base-promoted hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate eliminates the alkoxide ion (the conjugate base of the alcohol), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol. libretexts.org

Photolytic Degradation: The photodegradation of esters can occur through direct or indirect photolysis. nih.govacs.org

Direct photolysis: This involves the direct absorption of UV radiation by the ester molecule, which can lead to the cleavage of chemical bonds. For esters, this can result in Norrish Type I and Type II reactions, leading to the formation of various degradation products. researchgate.net

Indirect photolysis: This process is mediated by photosensitizers, such as dissolved organic matter in aquatic environments, which absorb light and generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). nih.govacs.org These reactive species can then react with and degrade the ester. The degradation pathways of phthalate (B1215562) esters, for example, have been shown to involve attacks on both the alkyl chain and the aromatic ring by hydroxyl radicals. frontiersin.org For this compound, indirect photolysis would likely involve the abstraction of hydrogen atoms from the alkyl chain, leading to the formation of radical intermediates that can undergo further reactions.

Reactivity and Transformation Mechanisms of the Tertiary Acetate Linkage and Branched Alkyl Chain

The chemical reactivity of this compound is dictated by its two main structural features: the tertiary acetate linkage and the branched alkyl chain.

Reactivity of the Tertiary Acetate Linkage: The tertiary nature of the alcohol moiety significantly influences the reactivity of the ester. The ester linkage can undergo nucleophilic acyl substitution, as seen in hydrolysis and transesterification reactions. libretexts.orgmasterorganicchemistry.com However, the bulky tertiary group can sterically hinder the approach of nucleophiles.

Under certain conditions, particularly with strong acids and heat, tertiary acetates can undergo elimination reactions to form alkenes. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the acetate group as a good leaving group (acetic acid), leading to the formation of a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene.

Reactivity of the Branched Alkyl Chain: The branched alkyl chain of this compound is relatively inert under mild conditions. However, it can undergo free-radical reactions, such as oxidation. In the presence of strong oxidizing agents or under photochemical conditions that generate free radicals, hydrogen atoms can be abstracted from the alkyl chain. The stability of the resulting radical intermediate will depend on its position, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. These radical intermediates can then react with oxygen to form peroxy radicals, leading to a cascade of oxidation products, including alcohols, ketones, and carboxylic acids. The presence of branching in the alkyl chain can influence the rate and products of these oxidation reactions. science.gov

Biological and Ecological Roles of 3,6 Dimethyloctan 3 Yl Acetate: Discovery and Mechanistic Insights

Biosynthesis and Natural Occurrence of 3,6-Dimethyloctan-3-yl Acetate (B1210297) and Related Compounds

The origin of a compound is fundamental to understanding its role in nature. While many structurally similar compounds are products of intricate biological pathways, evidence suggests that 3,6-Dimethyloctan-3-yl acetate is not a naturally occurring molecule. thegoodscentscompany.com Its biosynthesis has not been identified in any biological system. However, to understand how related compounds are formed, it is essential to examine the general enzymatic pathways responsible for the synthesis of terpenoids, the class of compounds to which it belongs.

In virtually all living organisms, the biosynthesis of terpenoids originates from two primary precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These fundamental C5 building blocks are synthesized through two distinct and highly conserved enzymatic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

The MVA pathway, typically active in the cytoplasm and mitochondria of eukaryotes (including plants and animals), fungi, and archaea, begins with acetyl-CoA. researchgate.netlibretexts.org Through a series of six enzymatic reactions, acetyl-CoA is converted into IPP and DMAPP. nih.gov This pathway is generally responsible for producing sesquiterpenes (C15), triterpenes (C30), and sterols. nih.govresearchgate.net

The MEP pathway occurs in bacteria, algae, and in the plastids of plant cells. researchgate.net It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials and converts them to IPP and DMAPP through seven enzymatic steps. nih.gov The MEP pathway is the primary source for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. nih.govresearchgate.netthegoodscentscompany.com

Once IPP and DMAPP are formed, enzymes known as prenyltransferases link these C5 units together to create larger precursor molecules like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.net Terpene synthases (TPSs) then catalyze the conversion of these precursors into a vast diversity of linear and cyclic terpene structures. researchgate.net The final step to create a terpene acetate, such as this compound, would theoretically involve an enzymatic acetylation of the corresponding tertiary alcohol (3,6-Dimethyloctan-3-ol), a reaction often catalyzed by specific acetyltransferases.

Table 1: Comparison of Terpenoid Biosynthesis Pathways

| Feature | Mevalonate (MVA) Pathway | 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway |

| Cellular Location | Cytoplasm, Mitochondria | Plastids |

| Primary Organisms | Eukaryotes, Fungi, Archaea | Bacteria, Algae, Plants (Plastids) |

| Starting Materials | Acetyl-CoA | Pyruvate, Glyceraldehyde-3-phosphate |

| Key Precursors | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Carotenoids |

Consistent with the finding that this compound is not found in nature, there are no reports of its isolation as a constituent of any complex natural product mixture, such as essential oils from plants or fungal extracts. thegoodscentscompany.com In contrast, many structurally related terpene acetates are common components of such mixtures. For instance, linalyl acetate (3,7-Dimethylocta-1,6-dien-3-yl acetate) is a major component of the essential oils of lavender and bergamot, contributing significantly to their characteristic aromas. nih.govpherobase.com These natural mixtures often contain dozens to hundreds of different compounds, including various terpenoids, esters, and alcohols, which can act synergistically to produce a specific biological or ecological effect.

Chemoecological Functions and Interactions

Chemoecology is the study of the chemical basis of interactions between organisms. Semiochemicals, or signaling chemicals, are central to these interactions, mediating processes like mating, predation, and defense.

There is currently no scientific research identifying this compound as a semiochemical or pheromone in insect communication. Its synthetic origin and absence from natural systems make it an unlikely candidate for a co-evolved signaling molecule.

However, the chemical structure of terpene acetates is common among insect pheromones. A closely related and naturally occurring compound, linalyl acetate, is recognized as a semiochemical for several insect species. pherobase.com It functions as a pheromone—a chemical signal between members of the same species—for insects such as Cryptocercus kyebangensis and Xylocopa fimbriata. pherobase.com This highlights how specific structural features and stereochemistry are critical for a molecule's function in the precise lock-and-key mechanisms of olfactory reception in insects.

Given that this compound is not a known natural product, there have been no investigations into its potential involvement in plant-insect or plant-microbe interactions. Such interactions rely on chemicals produced by the organisms themselves. Plants, for example, produce a wide array of volatile organic compounds, including many terpenoids, to attract pollinators, deter herbivores, or signal to neighboring plants. nih.gov Similarly, microbes release chemical signals to communicate and interact with their environment and host organisms. The absence of this compound from these natural systems precludes it from having a role in these intricate chemical dialogues.

Mechanistic Studies of Biological Receptor Interactions with this compound Stereoisomers

The interaction between a semiochemical and a biological receptor is highly specific and often dependent on the molecule's three-dimensional shape, or stereochemistry. For a synthetic compound like this compound, which has not been identified as biologically active in any chemoecological context, there are no mechanistic studies on its interaction with biological receptors.

Research on naturally occurring terpenoids, however, has shown that different stereoisomers of the same compound can elicit vastly different behavioral or physiological responses. This is because the olfactory receptors in insect antennae are chiral and will bind preferentially to one stereoisomer over another. Terpene synthase enzymes are known to produce stereochemically distinct products, which in turn leads to these specific biological activities. researchgate.netacs.org Mechanistic studies in this field typically involve techniques like electroantennography (EAG) to measure insect antennal responses to different isomers, followed by molecular docking simulations to model the interaction between the chemical and the receptor protein. researchgate.net Such studies have been fundamental to understanding the molecular basis of olfaction and chemical communication in insects, but they have not been applied to this compound due to its lack of a known biological function.

Advanced Analytical Methodologies for the Research Study of 3,6 Dimethyloctan 3 Yl Acetate

Development of High-Resolution Chromatographic Techniques for Separation and Quantification in Complex Research Samples

High-resolution chromatography is fundamental for isolating 3,6-Dimethyloctan-3-yl acetate (B1210297) from intricate sample matrices, such as those found in environmental or biological studies. The complexity of these samples requires techniques that offer high peak capacity and resolution to ensure accurate and reliable quantification.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Due to the presence of two chiral centers at positions 3 and 6, 3,6-Dimethyloctan-3-yl acetate can exist as four possible stereoisomers. These enantiomers and diastereomers may exhibit different biological or olfactory properties, making their separation and individual quantification essential.

Chiral Gas Chromatography (GC): This is a primary technique for the enantioselective analysis of volatile compounds like acetate esters. researchgate.net The direct approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Cyclodextrin-based CSPs are particularly effective for this purpose. sigmaaldrich.com For instance, derivatized cyclodextrins, such as 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin, have been successfully used for the enantioselective analysis of various monoterpenes and their derivatives. researchgate.net A hypothetical chiral GC method for this compound would likely employ a similar CSP with a precise temperature program to achieve baseline separation of the stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or when alternative selectivity is needed, chiral HPLC is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can separate a broad range of enantiomers under different mobile phase conditions (normal phase, reversed-phase, or polar organic). sigmaaldrich.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to differential retention. sigmaaldrich.com

Table 1: Example Parameters for Chiral Separation of Acetate Esters

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Cyclodextrin-based CSP (e.g., Astec CHIRALDEX® G-TA) | Polysaccharide-based CSP (e.g., Astec Cellulose DMP) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Hexane/Isopropanol or Acetonitrile/Water |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector or Mass Spectrometer (MS) |

| Principle | Differential partitioning into a chiral stationary phase in the gas phase. | Differential interaction with a chiral stationary phase in the liquid phase. |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the sensitivity and specificity of mass spectrometry, are indispensable for trace analysis and identifying metabolites in complex biological or environmental samples.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile compounds, GC-MS is a robust technique for identification and quantification. researchgate.net In its tandem form (MS/MS), it provides enhanced selectivity and lower detection limits. This is achieved by selecting a specific precursor ion from the initial mass spectrum and subjecting it to collision-induced dissociation (CID) to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), significantly reduces matrix interference and allows for quantification at parts-per-billion (ppb) or even lower levels. thermofisher.com The analysis of acetate derivatives by GC-MS is a well-established practice in various fields. researchgate.netsigmaaldrich.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC. nih.govnih.gov For a compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source, as it is effective for moderately polar and volatile compounds. nih.govnih.gov An LC-MS/MS method can be developed to quantify the parent compound and its potential metabolites (e.g., hydroxylated or glucuronidated forms) in biological fluids. semanticscholar.org Method validation according to international guidelines ensures selectivity, accuracy, precision, and linearity. nih.govnih.gov Recent studies have demonstrated the successful development of LC-MS/MS methods for quantifying terpenes and related compounds in complex plant extracts, achieving limits of detection in the low ppb range. thermofisher.com

Table 2: Comparison of Hyphenated Techniques for Trace Analysis

| Feature | GC-MS/MS | LC-MS/MS |

| Analytes | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Selectivity | High, especially in SRM mode | High, especially in MRM mode |

| Sensitivity | pg to fg levels | pg to fg levels |

| Application | Trace quantification in environmental, food, and forensic samples | Metabolite profiling, trace quantification in biological and pharmaceutical samples semanticscholar.org |

Advanced Spectroscopic and Spectrometric Approaches for In-depth Structural Elucidation and Quantitative Research Applications

While chromatography separates compounds, spectroscopy and spectrometry provide the detailed structural information necessary for unambiguous identification and conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry, often performed on Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. mdpi.com For this compound (C12H24O2), the predicted monoisotopic mass is 200.17763 Da. uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. Furthermore, the fragmentation patterns observed in HRMS can be used to piece together the molecule's structure. For example, the analysis of acetate derivatives often shows characteristic losses of acetic acid or the acetyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]+ | C12H25O2+ | 201.18491 |

| [M+Na]+ | C12H24O2Na+ | 223.16685 |

| [M]+ | C12H24O2+ | 200.17708 |

Data sourced from PubChem predictions. uni.lu

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Research

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. One would expect to see signals corresponding to the methyl groups, methylene (B1212753) groups, and the methine proton, with characteristic chemical shifts and splitting patterns.

¹³C NMR: Would show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the acetate group and the two carbons at the chiral centers.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing connectivity between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton and confirming the position of the acetate group.

For the related compound 2,6-Dimethyloctane (B150249), ¹H NMR data shows characteristic shifts for the methyl and methylene protons, providing a reference for interpreting the spectrum of its acetate derivative. chemicalbook.com

Novel Sample Preparation and Enrichment Strategies for Targeted Research Analysis of this compound

The effectiveness of any analytical technique is highly dependent on the quality of the sample preparation. For trace analysis, strategies that can selectively extract and enrich the target analyte from the sample matrix are critical.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique ideal for volatile and semi-volatile organic compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes partition onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. The choice of fiber coating is crucial for selective extraction.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS). This larger phase volume provides higher extraction efficiency and lower detection limits, making it suitable for ultra-trace analysis.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These are classic techniques that remain highly relevant. LLE uses immiscible solvents to partition the analyte from the sample. SPE uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample, which is then eluted with a small volume of solvent. These methods can be optimized for high selectivity and recovery of target compounds. For complex samples like plant extracts, a simple ethanolic or methanolic extraction may be sufficient prior to LC-MS/MS analysis. thermofisher.comnih.gov

Computational and Theoretical Chemistry Studies of 3,6 Dimethyloctan 3 Yl Acetate

Molecular Modeling and Conformational Analysis of 3,6-Dimethyloctan-3-yl Acetate (B1210297) Stereoisomers

The process of conformational analysis for a flexible molecule like 3,6-dimethyloctan-3-yl acetate typically begins with a systematic search of the conformational space. scispace.com This can be achieved using molecular mechanics (MM) methods, which employ classical force fields to rapidly calculate the potential energy of a vast number of possible geometries. rsc.org This initial exploration helps to identify a set of low-energy candidate structures.

Following the initial MM search, a more accurate quantum mechanical method, such as Density Functional Theory (DFT), is employed to optimize the geometry of these candidate conformers. scispace.comrsc.org DFT calculations provide a more rigorous description of the electronic structure and therefore yield more reliable energies and geometries. arxiv.org The relative energies of the optimized conformers are then used to calculate their expected populations at a given temperature according to the Boltzmann distribution. mdpi.com For flexible esters, the cis conformation of the O=C-O-C linkage is generally favored. acs.org However, the numerous other dihedral angles along the carbon backbone result in a complex potential energy surface with many local minima.

Table 1: Hypothetical Relative Energies of Conformers for (3R,6R)-3,6-Dimethyloctan-3-yl Acetate

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Boltzmann Population at 298 K (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 20.9 |

| 3 | 1.10 | 7.5 |

| 4 | 1.50 | 3.9 |

| ... | ... | ... |

This table is illustrative and based on typical results for flexible molecules; specific calculations for this compound are not available in the literature.

This type of analysis is crucial as the biological activity and physical properties of the molecule are a weighted average of the properties of all significantly populated conformers.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, are fundamental to understanding the electronic structure and chemical reactivity of this compound. wikipedia.org These calculations solve the electronic Schrödinger equation to provide information about the distribution of electrons within the molecule. northwestern.edu

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For an ester, the HOMO is typically located on the non-bonding oxygen orbitals, while the LUMO is associated with the π* orbital of the carbonyl group.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule. The electrostatic potential map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the carbonyl oxygen would be a site of negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic). mdpi.com

This information is invaluable for predicting how the molecule will interact with other chemical species, such as biological receptors or reactants. For instance, understanding the electronic properties of the ester group is key to predicting its susceptibility to hydrolysis. mdpi.com

Table 2: Hypothetical Calculated Electronic Properties for the Lowest Energy Conformer of (3R,6R)-3,6-Dimethyloctan-3-yl Acetate

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 1.9 D |

| NBO Charge on Carbonyl Carbon | +0.55 e |

| NBO Charge on Carbonyl Oxygen | -0.50 e |

This table is for illustrative purposes. The values are typical for a molecule of this type but are not from specific calculations on this compound.

Theoretical Prediction of Spectroscopic Properties and Chiroptical Data for Isomers

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. wikipedia.org This is particularly useful for distinguishing between the different stereoisomers of this compound, as their standard spectra (like NMR or IR) are often very similar.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra can be predicted. mdpi.comnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectra: It is possible to compute NMR chemical shifts and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These predictions can be invaluable for assigning complex NMR spectra.

Chiroptical Data (ECD and Optical Rotation): For chiral molecules, chiroptical spectroscopy provides a unique fingerprint for each enantiomer. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra. acs.orgaip.orgresearchgate.net By calculating the ECD spectrum for a specific stereoisomer (e.g., the (3R,6R) form) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.com

Table 3: Hypothetical Predicted Chiroptical Data for the Stereoisomers of this compound

| Stereoisomer | Predicted Specific Rotation [α]D (degrees) | Predicted Wavelength of Major ECD Cotton Effect (nm) |

| (3R,6R) | +15.2 | +215 |

| (3S,6S) | -15.2 | -215 |

| (3R,6S) | +5.8 | +210 |

| (3S,6R) | -5.8 | -210 |

This is a hypothetical table illustrating the expected relationships between stereoisomers. Actual values would require specific TD-DFT calculations.

Computational Studies on Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. For this compound, two key reactions of interest would be its synthesis via esterification and its degradation via hydrolysis.

To study a reaction pathway, computational chemists identify the structures of the reactants, products, and any intermediates. rsc.org Crucially, they also locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. nih.gov

For example, the acid-catalyzed esterification of 3,6-dimethyloctan-3-ol (B92798) with acetic acid could be modeled. This would involve calculating the energies of the protonated alcohol, the tetrahedral intermediate formed by the attack of acetic acid, and the subsequent transition states for water elimination. rsc.org Similarly, the base-catalyzed hydrolysis of the ester could be studied by modeling the attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the alcohol group. researchgate.net These studies can reveal which reaction pathways are most favorable and how catalysts influence the reaction rate by lowering the activation energy. nih.gov

Table 4: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis (Step 1: H+ addition) | DFT (B3LYP/6-311+G(d,p)) | 5.2 |

| Acid-Catalyzed Hydrolysis (Step 2: H2O attack) | DFT (B3LYP/6-311+G(d,p)) | 18.5 |

| Base-Catalyzed Hydrolysis (OH- attack) | DFT (B3LYP/6-311+G(d,p)) | 12.7 |

This table is illustrative of the data that can be obtained from computational studies of reaction pathways and does not represent actual calculated values for this compound.

Environmental Research Perspectives on 3,6 Dimethyloctan 3 Yl Acetate

Investigation of Environmental Degradation Pathways and Kinetics

Detailed studies on the environmental degradation of 3,6-dimethyloctan-3-yl acetate (B1210297) are scarce. However, its chemical structure as a tertiary alkyl acetate suggests potential degradation through both abiotic and biotic pathways.

Photochemical and Hydrolytic Degradation in Aquatic and Atmospheric Environments

Direct and indirect photolysis can be significant degradation pathways for organic compounds in the environment. Volatile organic compounds (VOCs) in the atmosphere, a category under which many fragrance ingredients fall, are susceptible to degradation by hydroxyl radicals. fragrancecreators.org However, no specific data on the photochemical degradation rates or products of 3,6-dimethyloctan-3-yl acetate have been reported.

Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form an alcohol and a carboxylic acid. scentjourner.com In the case of this compound, hydrolysis would yield 3,6-dimethyloctan-3-ol (B92798) and acetic acid. The rate of this reaction is influenced by pH and temperature. While general principles of ester hydrolysis are well-understood, specific kinetic data for this compound under various environmental conditions (e.g., different pH levels in water bodies) are not available.

Microbial Biotransformation and Biodegradation Mechanisms

The biodegradation of fragrance ingredients is a key process in their removal from the environment, particularly in wastewater treatment plants and soils. rsc.org Microorganisms can utilize organic compounds as a source of carbon and energy. mdpi.com The branched structure of this compound may influence its biodegradability. Studies on other branched alkyl derivatives have shown that the degree and position of branching can affect the rate and pathway of microbial degradation. nih.gov

The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by esterases, produced by a variety of microorganisms, to form 3,6-dimethyloctan-3-ol and acetic acid. nih.gov Following this, the resulting tertiary alcohol would undergo further microbial transformation. While the biodegradation of simpler acetates like methyl and ethyl acetate by bacteria such as Pseudomonas esterophilus has been documented, the pathways for more complex, branched structures like 3,6-dimethyloctan-3-ol are not specifically described in the literature. nih.gov

Research on Environmental Occurrence, Distribution, and Persistence in Natural Ecosystems

As a fragrance ingredient, this compound is expected to be released into the environment primarily through domestic wastewater. sigmaaldrich.com Fragrance compounds are frequently detected in various environmental compartments, including wastewater, surface water, and sediments. However, specific monitoring data for this compound in any environmental matrix are not publicly available.

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Without kinetic data for its photochemical, hydrolytic, and biological degradation, the environmental persistence of this compound cannot be accurately assessed. Its predicted octanol-water partition coefficient (XlogP) of 3.8 suggests a moderate potential for bioaccumulation in aquatic organisms. uni.lu However, this is a predicted value and requires experimental verification.

Interdisciplinary Research Perspectives and Broader Academic Implications

Integration of 3,6-Dimethyloctan-3-yl Acetate (B1210297) Research with Advancements in Organic Synthesis

The synthesis of tertiary acetates like 3,6-Dimethyloctan-3-yl acetate presents unique challenges and opportunities that drive innovation in organic synthesis. The creation of such molecules is not merely an academic exercise; it is fundamental to producing them for various applications, including as fragrance components.

One of the primary methods for synthesizing esters is through the reaction of a carboxylic acid with an alcohol, a process that often involves the elimination of water. For a tertiary alcohol like 3,6-dimethyloctan-3-ol (B92798), direct esterification with acetic acid can be challenging due to steric hindrance around the tertiary carbon atom.

Modern organic synthesis has developed various strategies to overcome these challenges. For instance, the acylation of tertiary alcohols can be achieved using more reactive acylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. Lewis acids like bismuth triflate have also been shown to catalyze the acylation of sterically demanding alcohols efficiently. These advancements allow for the synthesis of complex esters under milder conditions and with higher yields, making compounds like this compound more accessible for research and commercial use.

The pursuit of enantiomerically pure forms of chiral molecules like this compound further pushes the boundaries of synthetic chemistry. The development of stereoselective synthesis routes is a significant area of research, as different stereoisomers of a compound can exhibit distinct biological activities and sensory properties.

Contributions to Chemoecology and Chemical Communication Science

While direct evidence for the role of this compound in the chemical communication systems of specific organisms is not extensively documented in publicly available research, the broader class of branched-chain esters is known to play a significant role in chemoecology. Many insects, for example, utilize esters as semiochemicals—chemical signals that mediate interactions between organisms.

These semiochemicals can act as pheromones, influencing the behavior of other individuals of the same species, or as allelochemicals, which affect different species. For instance, certain esters are known components of insect sex pheromones, aggregation pheromones, or alarm pheromones. The specific structure of the ester, including the branching and chain length of both the alcohol and acid moieties, is crucial for its biological activity.

Research into the chemoecology of such compounds involves identifying the natural sources of these signals, understanding their behavioral effects, and elucidating the biosynthetic pathways involved in their production. The study of compounds like this compound can contribute to this field by expanding the library of known semiochemicals and providing insights into the structure-activity relationships that govern chemical communication in nature. This knowledge has practical applications in agriculture for the development of species-specific and environmentally benign pest management strategies.

Impact on Analytical Chemistry Methodologies for Complex Organic Compounds

The identification and quantification of volatile and semi-volatile organic compounds like this compound from complex natural matrices require sophisticated analytical techniques. The challenges associated with analyzing these compounds have spurred advancements in analytical chemistry.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of such esters. The development of high-resolution capillary GC columns allows for the separation of complex mixtures of isomers, while advances in mass spectrometry provide sensitive and specific detection.

Furthermore, the analysis of chiral compounds like this compound often necessitates the use of chiral GC columns to separate enantiomers. The ability to distinguish between different stereoisomers is critical in chemoecology, as biological systems often exhibit high stereospecificity.

Modern extraction techniques, such as solid-phase microextraction (SPME) and supercritical fluid extraction (SFE), have also been refined to enable the efficient and solvent-minimized isolation of volatile and semi-volatile compounds from various samples. The analytical challenges posed by compounds like this compound continue to drive the development of more sensitive, selective, and efficient analytical methodologies.

Future Research Directions at the Interface of Chemistry, Biology, and Environmental Science

The study of this compound and related compounds opens up several avenues for future interdisciplinary research. A key area of investigation will be the comprehensive characterization of its role in natural systems. This includes screening for its presence in a wider range of organisms and investigating its potential functions in chemical communication.

Understanding the biosynthesis of such branched-chain esters in organisms is another important frontier. Elucidating the enzymatic machinery responsible for their production could have significant implications for biotechnology, potentially enabling the sustainable production of these compounds through microbial fermentation.

From an environmental science perspective, understanding the fate and transport of compounds like this compound in the environment is crucial. Research into their biodegradation pathways and potential for bioaccumulation will inform their environmental risk assessment.

Finally, the continued exploration of the sensory properties of different stereoisomers of this compound will be of interest to the fragrance and flavor industry, potentially leading to the development of novel and more refined scents. This requires a close collaboration between synthetic chemists, analytical chemists, and sensory scientists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dimethyloctan-3-yl acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of branched acetates like this compound often involves esterification or transesterification reactions. Key variables include solvent polarity (e.g., dioxane or THF), temperature control (60–80°C), and catalysts like triethylamine or Lewis acids. For example, highlights that reaction time and solvent choice significantly affect yield and purity. Optimization should include iterative testing of these parameters, with purity assessed via GC-MS or HPLC (methods analogous to those in ).

Q. Which analytical techniques are most effective for characterizing this compound, particularly for confirming stereochemistry and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving branching patterns and acetate group placement. Chiral chromatography (e.g., using chiral stationary phases) or polarimetry can confirm stereochemical configurations, as structural analogs in require such methods. Gas chromatography-mass spectrometry (GC-MS) is recommended for verifying molecular weight and detecting impurities (see reagent standards in ).

Advanced Research Questions

Q. How do environmental factors (e.g., temperature, surface interactions) influence the stability of this compound in experimental systems?

- Methodological Answer : Stability studies should mimic real-world conditions, such as indoor surface interactions (e.g., glass, polymers) and oxidative environments. suggests using microspectroscopic imaging (e.g., AFM-IR) to monitor degradation on surfaces. Accelerated aging tests under controlled humidity/temperature can quantify decomposition rates, with degradation products analyzed via LC-MS.

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, boiling point) of this compound across studies?

- Methodological Answer : Cross-validation using standardized protocols (e.g., ASTM methods) is essential. For instance, discrepancies in boiling points may arise from impurities; redistillation followed by GC-MS analysis () can clarify results. Solubility studies should use rigorously dried solvents and controlled temperature, as per ’s approach to CAS data validation.

Q. What strategies are recommended for elucidating the biological interactions of this compound in cellular or enzymatic models?

- Methodological Answer : Begin with in vitro assays using human serum () or recombinant proteins (e.g., MMP3 in ) to assess binding or inhibition. For cellular uptake studies, isotopic labeling (³H or ¹⁴C) combined with scintillation counting provides quantitative data. Advanced models, such as 3D cell cultures, can evaluate tissue permeability, leveraging methods from ’s analysis of glycosylated compounds.

Q. What experimental designs are suitable for analyzing the stereochemical impact of this compound on its physicochemical and biological properties?

- Methodological Answer : Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution (e.g., lipases). Compare their partition coefficients (logP), vapor pressures, and receptor-binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Structural analogs in and underscore the need for chiral HPLC to validate enantiomeric excess.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.